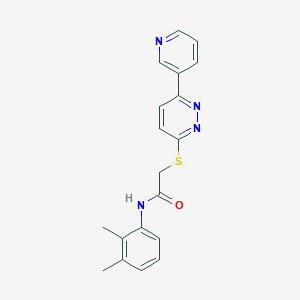

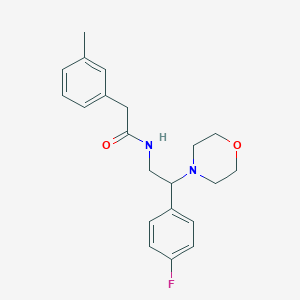

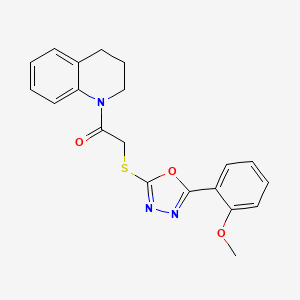

1-(indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(Indolin-1-yl)-2-((1-phenyl-1H-imidazol-2-yl)thio)ethanone, also known as compound 1, is a synthetic compound that has gained significant attention in scientific research in recent years. This compound is a small molecule inhibitor that has shown promising results in various studies.

科学的研究の応用

Hepatic Protection by Indole Derivatives

Indole-3-Carbinol (I3C) and its Major Derivatives : Research highlights the pleiotropic protective effects of indole derivatives like I3C and its dimer DIM on chronic liver injuries. These compounds demonstrate anti-fibrosis, anti-tumor, anti-oxidant, immunomodulatory, detoxification, and anti-inflammation effects through mechanisms involving the regulation of transcriptional factors, alleviation of oxidative stress, and modulation of enzymes relevant to viral replication and metabolism of hepatotoxic substances. This comprehensive approach suggests a broad therapeutic potential of indole derivatives in hepatic protection (Wang et al., 2016).

Cytochrome P450 Inhibitors

Chemical Inhibitors of Cytochrome P450 Isoforms : The study reviews the potency and selectivity of chemical inhibitors against major human hepatic Cytochrome P450 (CYP) isoforms, underlining the critical role of such inhibitors in predicting drug–drug interactions. The selectivity of these inhibitors is crucial for deciphering the involvement of specific CYP isoforms in the metabolism of drugs, suggesting their significance in the development of safer pharmaceutical agents (Khojasteh et al., 2011).

Tandem Catalysis for Heterocycles Synthesis

Tandem Catalysis in Synthesis of Nitrogen-Containing Heterocycles : This review sheds light on the synthesis of five-membered aromatic nitrogen heterocycles, including indoles, through tandem catalysis. The versatility of tandem reactions offers a strategic advantage in the synthesis of complex molecules, indicating the potential of such methodologies in the development of novel compounds with significant biological activities (Campos & Berteina‐Raboin, 2020).

MAP Kinase Inhibitors

Pharmacophore Design of p38α MAP Kinase Inhibitors : The review focuses on the design and synthesis of inhibitors targeting the p38 mitogen-activated protein (MAP) kinase, which is responsible for proinflammatory cytokine release. This highlights the importance of the structural design in achieving high binding selectivity and potency, suggesting the role of such compounds in the treatment of inflammatory diseases (Scior et al., 2011).

HIV Type 1 Inhibitors

Indolylarylsulfones as HIV-1 Inhibitors : This class of compounds has been identified as potent non-nucleoside reverse transcriptase inhibitors for HIV-1. The structure-activity relationship studies offer insights into the development of more effective antiretroviral agents, showcasing the significant potential of indolylarylsulfones in treating AIDS and related infections (Famiglini & Silvestri, 2018).

特性

IUPAC Name |

1-(2,3-dihydroindol-1-yl)-2-(1-phenylimidazol-2-yl)sulfanylethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H17N3OS/c23-18(22-12-10-15-6-4-5-9-17(15)22)14-24-19-20-11-13-21(19)16-7-2-1-3-8-16/h1-9,11,13H,10,12,14H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBWFXWGADJDCLM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(=O)CSC3=NC=CN3C4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[1-(3-Chloropyridin-4-yl)azetidin-3-yl]-2-cyclopropylbenzimidazole](/img/structure/B2509789.png)

![5-oxo-N-(p-tolyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2509790.png)

![1-[2-Chloro-5-(trifluoromethyl)benzenesulfonyl]piperidine-4-carboxylic acid](/img/structure/B2509795.png)

![4-[(4-Methylphenyl)methyl-prop-2-ynylamino]-3-nitrobenzonitrile](/img/structure/B2509800.png)

![2-(2-furyl)-5-[5-methyl-1-(4-methylphenyl)-1H-1,2,3-triazol-4-yl]-1,3,4-oxadiazole](/img/structure/B2509804.png)

![1-(thiophen-2-yl)-N-((7-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)cyclopentanecarboxamide](/img/structure/B2509806.png)